5-Bromo-2-chloro-4-fluorophenol

Descripción general

Descripción

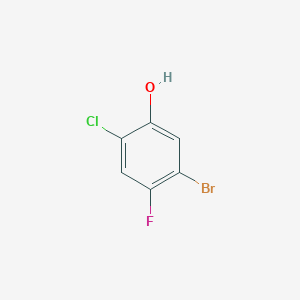

5-Bromo-2-chloro-4-fluorophenol is an organic compound with the molecular formula C₆H₃BrClFO. It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is used as a building block in various chemical syntheses and has applications in pharmaceutical research and other industries .

Mecanismo De Acción

Target of Action

5-Bromo-2-chloro-4-fluorophenol is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels .

Mode of Action

It is known that the compound is used in the synthesis of sglt2 inhibitors . These inhibitors work by blocking the reabsorption of glucose in the kidneys, which leads to the excretion of glucose in the urine and a subsequent decrease in blood glucose levels .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in glucose metabolism. By inhibiting SGLT2, this compound indirectly affects the renal glucose reabsorption pathway . This leads to a decrease in blood glucose levels, which can be beneficial in the treatment of diabetes .

Pharmacokinetics

As a key intermediate in the synthesis of sglt2 inhibitors, its adme properties would be expected to influence the bioavailability of the final therapeutic compounds .

Result of Action

The primary result of the action of this compound is the reduction of blood glucose levels. This is achieved through its role in the synthesis of SGLT2 inhibitors, which promote the excretion of glucose in the urine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-fluorophenol typically involves the halogenation of phenol. The process begins with the bromination and chlorination of phenol to produce 5-bromo-2-chlorophenol. This intermediate is then subjected to fluorination using a fluorinating agent to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using a multi-step process. This involves the nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization of dimethyl terephthalate as the starting material. The process is efficient and cost-effective, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-chloro-4-fluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It is used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .

Aplicaciones Científicas De Investigación

5-Bromo-2-chloro-4-fluorophenol is utilized in various scientific research applications, including:

Pharmaceutical Research: It is used as a building block in the synthesis of compounds for treating diseases such as Huntington’s disease.

Environmental Studies: The compound is studied for its environmental impact and behavior.

Biological Investigations: It is used in research related to its biological activity and potential therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-5-fluorophenol: Another halogenated phenol with similar properties and applications.

5-Bromo-2-chlorophenol: A precursor in the synthesis of 5-Bromo-2-chloro-4-fluorophenol.

4-Chloro-2-fluorophenol: A related compound with different halogen substitution patterns.

Uniqueness

This compound is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the phenol ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable in specialized applications such as pharmaceutical research and advanced chemical syntheses .

Actividad Biológica

5-Bromo-2-chloro-4-fluorophenol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological properties, mechanisms of action, and relevant case studies concerning this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H3BrClF, with a molecular weight of approximately 221.45 g/mol. The presence of halogen substituents (bromine, chlorine, and fluorine) on the phenolic ring contributes to its unique chemical reactivity and biological properties.

Enzyme Inhibition

This compound has been identified as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, and their inhibition can significantly alter the pharmacokinetics of co-administered drugs. This property suggests potential applications in drug development where modulation of drug metabolism is desired.

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin synthesis, and its inhibition is of interest for cosmetic applications and in treating hyperpigmentation disorders. Preliminary studies indicate that this compound may exhibit inhibitory effects on tyrosinase activity, although specific IC50 values have not been extensively documented in the available literature. Comparative studies with similar compounds have shown promising results, indicating that further investigation into its mechanism could yield valuable insights .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of hydroxyl groups and halogen substituents plays a significant role in enhancing its interaction with target enzymes. For example, compounds with similar structural motifs have demonstrated varying degrees of enzyme inhibition, suggesting that modifications to the phenolic structure could lead to improved efficacy .

Case Studies

- Anticancer Properties : Some studies have suggested that compounds structurally related to this compound exhibit anticancer properties. For instance, derivatives with similar halogen substitutions have shown cytotoxic effects against various cancer cell lines, indicating a potential therapeutic application in oncology .

- Pharmacokinetic Studies : Research examining the pharmacokinetics of drugs metabolized by CYP1A2 and CYP2C19 has highlighted the importance of understanding how this compound affects these pathways. Inhibition studies have demonstrated altered clearance rates for certain drugs when co-administered with this compound, underscoring its significance in drug-drug interactions .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

5-bromo-2-chloro-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-6(10)4(8)2-5(3)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQPSJDOZDIKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466176 | |

| Record name | 5-BROMO-2-CHLORO-4-FLUOROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148254-32-4 | |

| Record name | 5-BROMO-2-CHLORO-4-FLUOROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.